molecular formula C11H12N2S B2518801 4-benzyl-5-methyl-1H-imidazole-2-thiol CAS No. 472996-14-8

4-benzyl-5-methyl-1H-imidazole-2-thiol

Cat. No. B2518801
CAS RN: 472996-14-8
M. Wt: 204.29
InChI Key: PUBLWZQCQIJQJH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole synthesis can be achieved through various methods. One common method is the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) reagents and imines . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, containing three carbon atoms, two nitrogen atoms, and two double bonds . The presence of a positive charge on either of two nitrogen atoms shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Mechanism of Action

are a class of organic compounds that contain a five-membered heterocyclic ring structure. This ring is composed of two nitrogen atoms and three carbon atoms . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

The targets of action of imidazole derivatives can vary widely depending on the specific compound and its functional groups. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

The mode of action of imidazoles also depends on the specific compound and its targets. For example, some imidazole derivatives inhibit the growth of bacteria by interfering with their protein synthesis or cell wall formation .

The biochemical pathways affected by imidazole derivatives can be numerous and varied, depending on the specific targets of the compound. For example, some imidazole derivatives may affect pathways related to cell growth and division, protein synthesis, or metabolic processes .

The pharmacokinetics of imidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s chemical structure, its lipophilicity, and its molecular size .

The result of action of imidazole derivatives can include a wide range of molecular and cellular effects, depending on the specific compound and its targets. These effects can include inhibition of cell growth, induction of cell death, alteration of protein function, and more .

The action environment , or the conditions under which an imidazole derivative exerts its effects, can influence the compound’s action, efficacy, and stability. Factors that can influence the action of imidazole derivatives include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or organisms .

Safety and Hazards

While specific safety and hazard information for “4-benzyl-5-methyl-1H-imidazole-2-thiol” is not available, it’s important to note that safety precautions should always be taken when handling chemical substances. Some imidazole compounds can be irritating to the skin and eyes .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Its broad range of chemical and biological properties makes it a valuable component in the development of novel drugs . Future research will likely continue to explore the synthesis and applications of imidazole derivatives.

properties

IUPAC Name

4-benzyl-5-methyl-1,3-dihydroimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-10(13-11(14)12-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBLWZQCQIJQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-5-methyl-1H-imidazole-2-thiol

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